5-(benzyliminomethyl)-6-hydroxy-1H-pyrimidine-2,4-dione
Overview
Description
5-(benzyliminomethyl)-6-hydroxy-1H-pyrimidine-2,4-dione: is a heterocyclic compound that features a pyrimidine ring substituted with a benzyliminomethyl group at the 5-position and a hydroxyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyliminomethyl)-6-hydroxy-1H-pyrimidine-2,4-dione typically involves the condensation of benzylamine with a suitable pyrimidine precursor. One common method includes the reaction of benzylamine with 6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-(benzyliminomethyl)-6-hydroxy-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 6-position can be oxidized to form a ketone.
Reduction: The imine group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 6-oxo-5-(benzyliminomethyl)-1H-pyrimidine-2,4-dione.
Reduction: Formation of 5-(benzylaminomethyl)-6-hydroxy-1H-pyrimidine-2,4-dione.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-(benzyliminomethyl)-6-hydroxy-1H-pyrimidine-2,4-dione is used as a building block for the synthesis of more complex heterocyclic compounds
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic applications. The presence of the hydroxyl and imine groups allows for interactions with biological targets, potentially leading to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the production of polymers, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 5-(benzyliminomethyl)-6-hydroxy-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
5-(benzylaminomethyl)-6-hydroxy-1H-pyrimidine-2,4-dione: Similar structure but with an amine group instead of an imine.
6-hydroxy-1H-pyrimidine-2,4-dione: Lacks the benzyliminomethyl group.
5-(benzyliminomethyl)-1H-pyrimidine-2,4-dione: Lacks the hydroxyl group at the 6-position.
Uniqueness
The presence of both the benzyliminomethyl and hydroxyl groups in 5-(benzyliminomethyl)-6-hydroxy-1H-pyrimidine-2,4-dione makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Properties
IUPAC Name |
5-(benzyliminomethyl)-6-hydroxy-1H-pyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c16-10-9(11(17)15-12(18)14-10)7-13-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,14,15,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKYHTNZDOVCAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=CC2=C(NC(=O)NC2=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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